Verbenol
Overview
Description
Verbenol, also known as 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, is a bicyclic secondary allylic alcohol. It is characterized by its pronounced camphor and mint flavor notes, making it a valuable compound in the food and fragrance industries . This compound is also used in agriculture to control harmful insects and serves as an intermediate in the synthesis of various medicinal substances .
Mechanism of Action
Verbenol, a group of stereoisomeric bicyclic monoterpene alcohols, is an active component of insect pheromones and essential oils . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound primarily targets the structural gene products (Nor-1, Omt-1, and Vbs) of aflatoxin biosynthetic machinery . These targets play a crucial role in the production of aflatoxin B1 (AFB1), a potent carcinogenic compound produced by Aspergillus flavus .
Mode of Action
This compound interacts with its targets (Nor-1, Omt-1, and Vbs) through a process of binding that leads to the impairment of their functionality . This inhibitory action of this compound on these targets has been confirmed through docking and molecular dynamics (MD) simulation results .
Biochemical Pathways
The antifungal mode of action of this compound involves targeting the cell membrane, mitochondria, and carbohydrate catabolism . The binding of this compound to the structural gene products (Nor-1, Omt-1, and Vbs) of aflatoxin biosynthetic machinery disrupts these biochemical pathways, thereby inhibiting the production of aflatoxin B1 .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented, it is known that this compound is a major component of Zingiber officinale essential oil (ZOEO), with an anti-aflatoxigenic activity found to be 0.5 µl/ml
Result of Action
The result of this compound’s action is the inhibition of aflatoxin B1 production, a potent carcinogenic compound . This is achieved through the impairment of the functionality of the structural gene products (Nor-1, Omt-1, and Vbs) of aflatoxin biosynthetic machinery .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound occurs under an aerobic environment when one or both of its precursors, α-pinene or this compound, are present . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Verbenol plays a crucial role in biochemical reactions, particularly in its antifungal and anti-aflatoxigenic activities. It interacts with several enzymes and proteins, including Nor-1, Omt-1, and Vbs, which are structural gene products of the aflatoxin biosynthetic machinery. The binding of this compound to these gene products stabilizes them, impairing their functionality and inhibiting aflatoxin production . Additionally, this compound affects membrane integrity, mitochondrial membrane potential, and carbohydrate catabolism, further elucidating its antifungal mode of action .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by targeting the cell membrane, mitochondria, and carbohydrate metabolism. This compound’s interaction with the cell membrane leads to perturbations in ergosterol content and membrane cations, affecting membrane integrity . In mitochondria, this compound impacts the mitochondrial membrane potential, disrupting cellular energy production . Furthermore, this compound’s influence on carbohydrate catabolism alters cellular metabolism, contributing to its antifungal properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the structural gene products Nor-1, Omt-1, and Vbs, inhibiting their activity and impairing aflatoxin biosynthesis . This binding interaction stabilizes the gene products, leading to a loss of functionality and a reduction in aflatoxin production . Additionally, this compound’s effects on membrane integrity and mitochondrial function further contribute to its antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability and maintains its antifungal activity over extended periods. Its degradation products may also contribute to its overall bioactivity. Long-term studies have shown that this compound’s effects on cellular function, including membrane integrity and mitochondrial function, persist over time, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antifungal and anti-aflatoxigenic activities without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and membrane integrity . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its bioactivity. It affects metabolic flux and metabolite levels, contributing to its antifungal properties. This compound’s interaction with enzymes involved in carbohydrate catabolism and mitochondrial function further elucidates its role in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its bioactivity. This compound’s distribution within cellular compartments, including the cell membrane and mitochondria, plays a crucial role in its antifungal activity .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound’s localization to the cell membrane and mitochondria is essential for its antifungal properties, as it affects membrane integrity and mitochondrial function .
Preparation Methods
Verbenol can be synthesized through the oxidation of alpha-pinene, a major component of turpentine. One method involves using a cationic surfactant ammonium cetyl trimethyl halide as a template, tetraethyl orthosilicate as a silicon source, and cobalt nitrate as a doping precursor. The reaction is carried out under alkaline conditions with a mesoporous M-MCM-41 molecular sieve as a catalyst and oxygen gas as the oxidizing agent . This method achieves a conversion rate of 97.17% for alpha-pinene with a total selectivity of 65% .
Chemical Reactions Analysis
Verbenol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation to verbenone, which can be catalyzed by copper (II)-containing aluminum phosphate material (CuAPO-5) under hydrothermal conditions . Common reagents used in these reactions include oxygen, manganese dioxide, and chromium trioxide . The major products formed from these reactions are verbenone and other oxygenated derivatives .
Scientific Research Applications
Verbenol has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other valuable compounds. In biology and medicine, this compound is studied for its antifungal and anti-aflatoxigenic properties. It has been shown to inhibit the structural gene products of aflatoxin biosynthetic machinery, making it a potential candidate for controlling aflatoxin contamination . In the food industry, this compound is used as a flavoring agent due to its camphor and mint notes . Additionally, it is used in agriculture to control harmful insects .
Comparison with Similar Compounds
Verbenol is often compared with its oxidation product, verbenone, which is also used in the fragrance industry and as an insect repellent . Another similar compound is alpha-pinene, the precursor for this compound synthesis. Alpha-pinene is a monoterpene hydrocarbon widely used in the fragrance and flavor industries . This compound is unique due to its specific flavor profile and its applications in both the food and agricultural industries .
Similar Compounds::- Verbenone
- Alpha-pinene
- Camphor
- 1,8-Cineole
Properties
IUPAC Name |
4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONIGEXYPVIKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2CC1C2(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042511 | |
Record name | Verbenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to slightly yellow solid; Balsamic aroma | |
Record name | Verbenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
214.00 to 215.00 °C. @ 760.00 mm Hg | |
Record name | Verbenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slightly soluble in water, Soluble (in ethanol) | |
Record name | Verbenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Verbenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
473-67-6, 5416-53-5 | |
Record name | Verbenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verbenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC6833 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Verbenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Verbenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63.00 to 67.00 °C. @ 760.00 mm Hg | |
Record name | Verbenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Precursor scoring | Relevance Heuristic |
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